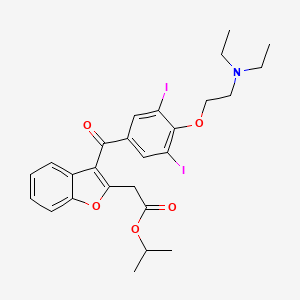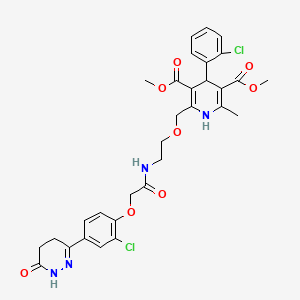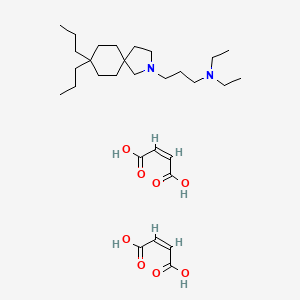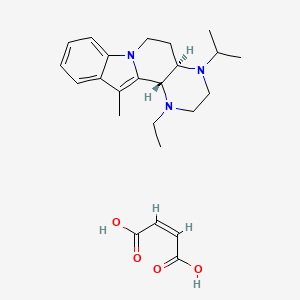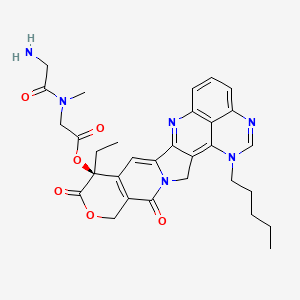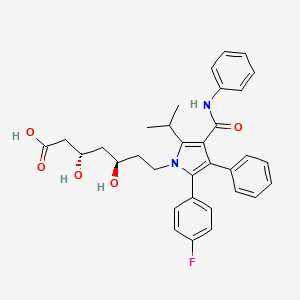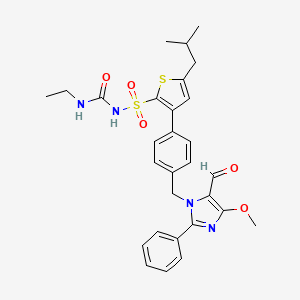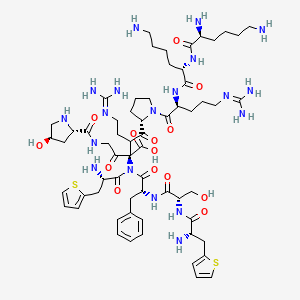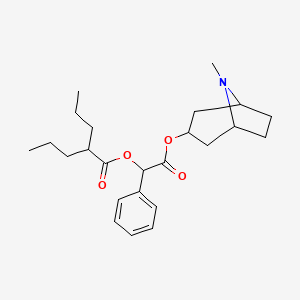
巴尼地平
概述
描述
巴尼地平,也称为美吡地平,是一种属于二氢吡啶类钙通道阻滞剂的钙通道阻滞剂。它主要用于治疗高血压。 巴尼地平是一种长效新型钙拮抗剂,对血管壁平滑肌细胞的钙通道具有高亲和力,并对心血管 L 型钙通道具有选择性 .
科学研究应用
作用机制
准备方法
化学反应分析
相似化合物的比较
巴尼地平与其他钙通道阻滞剂,如氨氯地平和硝苯地平进行比较。 虽然所有这些化合物都属于二氢吡啶类钙通道阻滞剂,但巴尼地平的独特之处在于它由单一对映异构体组成,提供高度的药理选择性 . 其他类似化合物包括氯沙坦和非洛地平,它们也用于治疗高血压 .
属性
IUPAC Name |
5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOONUMYLCFJD-DHLKQENFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Barnidipine is a lipophilic 1,4-dihydropyridine calcium antagonist that is characterized by a slow onset of action and a strong and long-lasting binding to the L-type calcium channels. It displays high affinity for the channels expressed in the smooth muscle cells in the vascular wall. Its main mechanism of action arises from the reduction of peripheral vascular resistance secondary to its vasodilatory actions. Calcium ion influx via L-subtype ‘voltage-operated’ channels in the excitable membranes of the smooth muscle cells promotes the formation of calcium-dependent formation of cross-bridges between myosin and actin which are the two major contractile proteins that drive contraction. By blocking the L-type 'voltage-dependent' calcium channels, barnidipine selectively blocks the calcium ion influx in the smooth muscle cells and inhibits the activation of contractile proteins. It is suggested that barnidipine displays a high affinity to the inactivated state of the channel. Like other dihydropyridine calcium antagonists, barnidipine is predicted to interact with the alpha 1-C subunit of the L-type calcium channels. Alpha 1-C subunit of the channel is predicted to reside within the bilayer or channel pore at a location closer to the extracellular rather than the intracellular face of the membrane. Its lipophilicity is likely a reason why barnidipine displays a slow onset and long duration of action. Being a highly lipophilic molecule with an octanol/water partition coefficient of 2000, barnidipine is expected to accumulate in the cell membrane and consequently, gains access to its target receptor in a slow manner. | |
| Record name | Barnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104713-75-9 | |
| Record name | Barnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104713-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104713759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BARNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VBY96ASWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Barnidipine exerts its antihypertensive effect by acting as a selective antagonist of L-type calcium channels, particularly those found in vascular smooth muscle cells. []
A: By blocking L-type calcium channels, barnidipine inhibits the influx of calcium ions into vascular smooth muscle cells. This inhibition prevents smooth muscle contraction, leading to vasodilation and a subsequent reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , ]
A: Barnidipine exhibits vasoselectivity, meaning it preferentially targets calcium channels in vascular smooth muscle over those in cardiac muscle. This selectivity results in minimal to no negative inotropic effects, meaning it does not significantly weaken the force of heart contractions. []
A: The molecular formula of barnidipine hydrochloride is C26H31N3O6·HCl, and its molecular weight is 526.01 g/mol. []
A: Yes, researchers have characterized barnidipine and its synthesized impurities using various spectroscopic techniques, including mass spectrometry (MS), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). []
ANone: The provided research focuses on the pharmacological and pharmacokinetic properties of barnidipine as a drug. Questions regarding material compatibility and stability are not directly relevant in this context.
ANone: Barnidipine is a calcium channel blocker and does not exhibit catalytic properties. The provided research focuses on its therapeutic applications as an antihypertensive agent.
A: While the provided research doesn't delve into specific computational studies, it highlights the potential for using techniques like quantitative structure-activity relationship (QSAR) modeling. Researchers can utilize QSAR models to predict the activity and potency of barnidipine analogs based on their structural features, potentially aiding in the development of new antihypertensive agents. []
A: Barnidipine possesses two chiral centers, leading to four possible stereoisomers. The clinically used form, the (3'S,4S)-enantiomer, exhibits greater potency and a longer duration of action compared to the other isomers. This emphasizes the importance of stereochemistry in determining the pharmacological profile of barnidipine. [, ]
A: The dihydropyridine ring is a crucial structural element for the calcium channel blocking activity of barnidipine. Modifications to this ring can significantly influence its potency and selectivity. The pyrrolidine ring also contributes to the overall activity, with stereochemistry at this position impacting both potency and duration of action. []
A: Barnidipine is formulated as modified-release capsules to achieve a gradual and sustained release of the drug. This formulation allows for once-daily dosing while maintaining 24-hour blood pressure control and minimizing fluctuations in plasma concentrations. [, ]
ANone: Although specific stability studies are not detailed in the provided research, it's standard practice in drug development to assess stability under various conditions (temperature, humidity, light) to ensure the quality and shelf life of the formulated product.
ANone: The provided research primarily focuses on the scientific aspects of barnidipine's mechanism of action, efficacy, and safety. Comprehensive information regarding SHE regulations would be found in regulatory documents and guidelines.
A: Barnidipine demonstrates rapid absorption after oral administration, achieving peak plasma concentrations within 1 to 1.6 hours in humans. []
A: Barnidipine's pharmacokinetic properties remain largely unaffected by food, suggesting flexibility in its administration with respect to meals. []
A: Barnidipine undergoes extensive first-pass metabolism, primarily in the liver, resulting in a low absolute bioavailability (6-9% in dogs and 11-18% in rats). [] While the specific metabolic pathways are not detailed in the research, it's common for dihydropyridine calcium channel blockers to be metabolized by cytochrome P450 enzymes.
A: Researchers have employed isolated blood vessel preparations, such as guinea pig aorta and rat mesenteric artery, to demonstrate the concentration-dependent relaxation induced by barnidipine. [, ]
A: Studies in spontaneously hypertensive rats (SHR) have shown that barnidipine effectively reduces blood pressure. [, ]
A: Yes, long-term studies (up to 3 years) have demonstrated that barnidipine maintains its antihypertensive efficacy over extended periods, either as monotherapy or in combination with other antihypertensive agents. [, , ]
ANone: The provided research doesn't offer specific information on resistance mechanisms to barnidipine or its cross-resistance potential with other calcium channel blockers or antihypertensive agents.
ANone: Due to the limitations set in the instructions, this section will not address information on toxicity, adverse effects, or safety profiles, including potential long-term effects. For comprehensive safety information, consult the prescribing information and relevant regulatory guidelines.
ANone: The research primarily focuses on barnidipine's overall efficacy and safety. It doesn't delve into specific strategies for targeted drug delivery.
A: Research suggests that barnidipine may positively impact endothelial function, a crucial aspect of vascular health. Studies have shown that barnidipine treatment is associated with improved flow-mediated dilation (FMD) in the brachial artery, a measure of endothelial function, compared to other antihypertensive agents like hydrochlorothiazide. []
A: Researchers have utilized various chromatographic techniques to determine barnidipine concentrations. These include high-performance liquid chromatography (HPLC) with electrochemical detection and ultra-fast liquid chromatography coupled with mass spectrometry (UFLC-MS/MS). [, ]
ANone: The provided research centers on barnidipine's therapeutic applications and doesn't provide information on its environmental impact or degradation.
A: Barnidipine exhibits higher solubility in polar solvents compared to non-polar solvents. This suggests that intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, play a significant role in its solubility behavior. []
A: Method validation for drug analysis, such as those used to quantify barnidipine, requires rigorous assessment of parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). This ensures the reliability and reproducibility of the analytical data. []
ANone: The research highlights the importance of quality control in the manufacturing of barnidipine. Specific quality control measures would be detailed in pharmacopoeial monographs and Good Manufacturing Practice (GMP) guidelines.
ANone: Questions 20-26 pertain to immunological responses, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling, and research infrastructure, which are not directly addressed in the provided research articles on barnidipine.
A: While the exact year of introduction is not specified, the research highlights that barnidipine represents a newer generation of dihydropyridine calcium channel blockers. Its development stemmed from efforts to create agents with improved pharmacological properties, such as greater vasoselectivity and longer duration of action. []
A: The development and study of barnidipine necessitate collaborations across various scientific disciplines, including medicinal chemistry, pharmacology, pharmaceutics, and clinical medicine. Understanding its mechanism of action, pharmacokinetic profile, formulation, efficacy, and safety requires a multi-faceted approach involving experts from diverse fields. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
